3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Brand Name:
Vulcanchem
CAS No.:
1188298-74-9
VCID:
VC0046174
InChI:
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14)/i5D3
SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N
Molecular Formula:
C11H18BN3O3
Molecular Weight:
254.111
3-(Methoxy-d3)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
CAS No.: 1188298-74-9
Cat. No.: VC0046174
Molecular Formula: C11H18BN3O3
Molecular Weight: 254.111
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188298-74-9 |
|---|---|
| Molecular Formula | C11H18BN3O3 |
| Molecular Weight | 254.111 |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trideuteriomethoxy)pyrazin-2-amine |
| Standard InChI | InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14)/i5D3 |
| Standard InChI Key | WFKULUDTILCXDK-VPYROQPTSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator